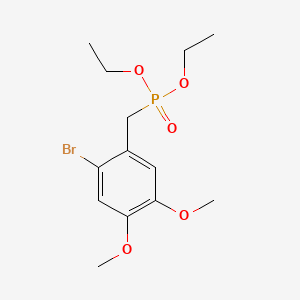
Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate is an organic compound with the molecular formula C13H20BrO5P. It is a phosphonate ester that features a bromine atom and two methoxy groups attached to a benzyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate typically involves the reaction of 2-Bromo-4,5-dimethoxybenzyl alcohol with diethyl phosphite under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 2-Amino-4,5-dimethoxybenzylphosphonate or 2-Thio-4,5-dimethoxybenzylphosphonate.
Oxidation: Formation of 2-Bromo-4,5-dimethoxybenzaldehyde or 2-Bromo-4,5-dimethoxybenzoic acid.
Reduction: Formation of Diethyl 4,5-dimethoxybenzylphosphonate.
Scientific Research Applications
Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate involves its interaction with specific molecular targets. The bromine atom and phosphonate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- Diethyl 2-Bromo-4-methoxybenzylphosphonate
- Diethyl 2-Bromo-5-methoxybenzylphosphonate
- Diethyl 2-Chloro-4,5-dimethoxybenzylphosphonate
Uniqueness: Diethyl 2-Bromo-4,5-dimethoxybenzylphosphonate is unique due to the presence of both bromine and two methoxy groups on the benzyl ring, which confer distinct reactivity and potential biological activity compared to its analogs. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H20BrO5P |
|---|---|
Molecular Weight |
367.17 g/mol |
IUPAC Name |
1-bromo-2-(diethoxyphosphorylmethyl)-4,5-dimethoxybenzene |
InChI |
InChI=1S/C13H20BrO5P/c1-5-18-20(15,19-6-2)9-10-7-12(16-3)13(17-4)8-11(10)14/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
DACAJNSBAYCAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=C(C=C1Br)OC)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


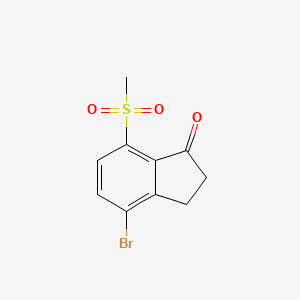
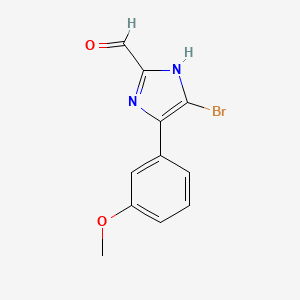

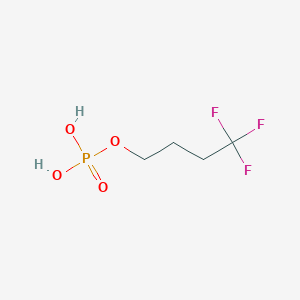
![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)
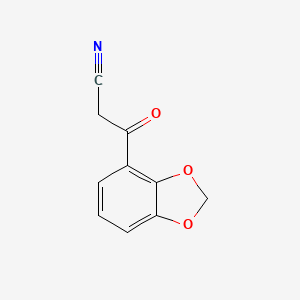

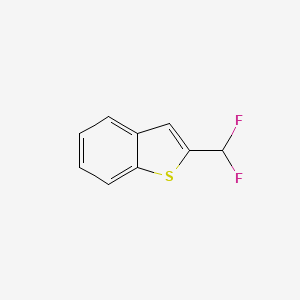
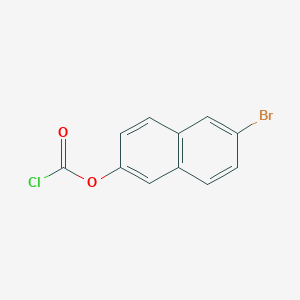
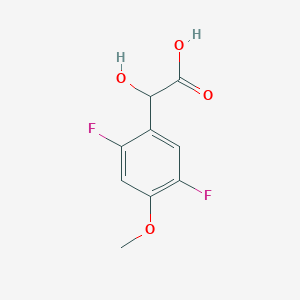
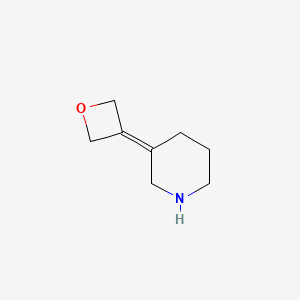
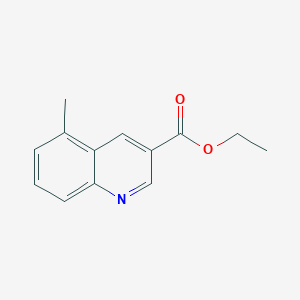
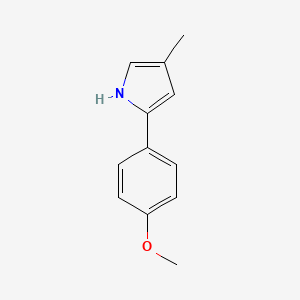
![2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13700759.png)
